1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine
Description
This compound features a 2-tert-butylimidazo[1,2-b]pyridazine core linked via a carbonyl group to a 4-(2-methoxyphenyl)piperazine moiety. The tert-butyl substituent may enhance metabolic stability and lipophilicity, influencing pharmacokinetic profiles .
Properties
IUPAC Name |
(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-22(2,3)19-15-27-20(23-19)10-9-16(24-27)21(28)26-13-11-25(12-14-26)17-7-5-6-8-18(17)29-4/h5-10,15H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQINEKSIPRDTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Candida spp. , a type of yeast. This compound has shown potent activity against several multidrug-resistant Candida spp., indicating its potential as an antifungal agent.
Mode of Action
This compound interacts with its target by inhibiting the formation of yeast to mold and ergosterol. Ergosterol is a crucial component of fungal cell membranes, and its inhibition disrupts cell membrane integrity, leading to cell death.
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway. Specifically, it inhibits Sterol 14-alpha demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway. This inhibition leads to a decrease in ergosterol production, disrupting the fungal cell membrane and causing cell death.
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were analyzed in silico
Result of Action
The compound exhibits potent antifungal activity, with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL. This indicates that the compound is effective at relatively low concentrations. The compound completely inhibits the formation of ergosterol in yeast cells at 2× MIC, leading to the death of the fungal cells.
Biological Activity
1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine is a complex organic compound belonging to the imidazo[1,2-b]pyridazine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a calcium/calmodulin-dependent protein kinase II (CaMKII) inhibitor. CaMKII plays a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cellular signaling pathways related to neurological disorders and cardiac diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 305.37 g/mol. The structure features a unique combination of heterocyclic rings that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₅O₂ |
| Molecular Weight | 305.37 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve:
- Inhibition of CaMKII : This inhibition may lead to altered neurotransmitter release and modulation of synaptic plasticity, which is significant in treating neurological conditions.
- Interaction with Serotonergic Receptors : Similar compounds have shown affinity for serotonergic receptors (5-HT1A, 5-HT6, and 5-HT7), suggesting potential antidepressant-like effects.
Biological Activity Studies
Research indicates that derivatives of piperazine compounds exhibit various biological activities:
-
Antidepressant-like Activity : Studies have shown that piperazine derivatives can exhibit significant affinity toward serotonergic receptors, with some compounds demonstrating stronger effects than traditional antidepressants like imipramine .
- Case Study : A series of new derivatives were synthesized and evaluated for their antidepressant-like activity using the tail suspension test. The most promising compound exhibited an affinity for the 5-HT1A receptor with a Ki value < 1 nM, indicating strong potential for further development.
- Anti-inflammatory and Anti-cancer Properties : Compounds with similar structural features have been linked to anti-inflammatory effects and potential anti-cancer activities due to their ability to modulate various signaling pathways involved in tumor growth and inflammation.
- Neuroprotective Effects : The inhibition of CaMKII has implications for neuroprotection in models of neurodegenerative diseases, suggesting that this compound could be beneficial in treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other imidazo-pyridazine derivatives:
| Compound Name | Biological Activity |
|---|---|
| 1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazine | Potential anti-cancer properties |
| 1-{2-phenylimidazo[1,2-b]pyridazine-6-carbonyl}piperazine | Neuroprotective effects |
| 4-(3-methylphenyl)piperazine | Affinity for serotonergic receptors |
Comparison with Similar Compounds
Core Heterocycle Modifications
Piperazine Substituent Variations
The 4-(2-methoxyphenyl)piperazine group is critical for receptor binding. Key comparisons include:
- 4-(2-Fluorophenyl)piperazine (–4): Fluorine’s electronegativity enhances binding to serotonin/dopamine receptors but may reduce metabolic stability compared to methoxy .
- 4-(Bromophenyl/Chlorophenyl)piperazine (): Halogenated derivatives show higher receptor affinity but increased toxicity risks .
- Phenylpiperazine vs. 2-Methoxyphenylpiperazine : Propanamide derivatives with phenylpiperazine (e.g., compound 18) outperformed 2-methoxyphenyl analogs (e.g., compound 19) in cytotoxicity, suggesting linker length and substituent position modulate activity .
Linker and Side Chain Modifications
- Carbonyl vs. Acetamide/Propanamide Linkers : The carbonyl group in the target compound allows conformational rigidity, whereas flexible linkers (e.g., three-atom propanamide in compound 18) improve receptor interaction .
- Ethoxyethyl vs. Propoxy Chains : HBK compounds with ethoxyethyl chains (HBK14–15) showed higher receptor affinity than propoxy analogs (HBK16–19), indicating steric effects .
Pharmacological and Receptor-Binding Insights
Receptor Affinity and Selectivity
- 5-HT1A/D2 Receptor Activity : The 2-methoxyphenyl group is prevalent in 5-HT1A ligands (e.g., coumarin derivatives ), while benzisoxazole-piperazine hybrids (e.g., compound 42) exhibit dual D2/5-HT2A affinity with reduced extrapyramidal symptoms (EPS) .
- Antipsychotic Potential: Biphenyl-arylpiperazine derivatives (e.g., 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone) demonstrated anti-dopaminergic activity with lower catalepsy, linked to QPlogBB and electron affinity parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
